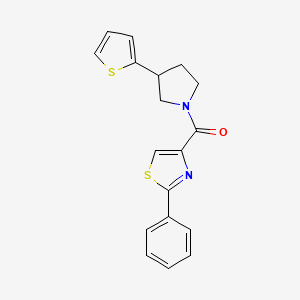

(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Description

The compound "(2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone" features a central methanone group bridging a 2-phenylthiazole moiety and a pyrrolidine ring substituted with a thiophen-2-yl group.

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c21-18(20-9-8-14(11-20)16-7-4-10-22-16)15-12-23-17(19-15)13-5-2-1-3-6-13/h1-7,10,12,14H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPPVGIRONXSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the phenyl group. The thiophene ring is then attached via a coupling reaction, and finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The 2-phenylthiazole core is a key site for electrophilic and nucleophilic substitutions.

Table 1: Reactivity of Thiazole Derivatives

| Reaction Type | Conditions | Product Example | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 5-Bromo-2-phenylthiazole | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-thiazole hybrids |

Pyrrolidine Moiety Reactions

The pyrrolidine ring, substituted with a thiophene group, undergoes functionalization at the nitrogen or carbon centers.

-

N-Alkylation/Acylation : The secondary amine in pyrrolidine reacts with alkyl halides or acyl chlorides. For instance, treatment with acetyl chloride forms the corresponding amide derivative, as seen in analogous pyrrolidine systems .

-

Ring-Opening Reactions : Under acidic conditions, the pyrrolidine ring may undergo partial cleavage, particularly at the β-position relative to the nitrogen .

Example Reaction :

Thiophene Group Reactivity

The thiophene substituent on the pyrrolidine ring is susceptible to electrophilic substitution, such as sulfonation or Friedel-Crafts alkylation.

-

Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the 5-position of thiophene, enhancing water solubility.

-

Cross-Coupling : Palladium-catalyzed coupling with aryl halides generates biaryl thiophene derivatives, useful in materials science .

Methanone Bridge Reactivity

The central ketone group serves as a versatile site for nucleophilic additions or reductions.

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, altering the compound’s polarity .

-

Condensation Reactions : Reaction with hydrazines forms hydrazones, which are precursors for heterocyclic scaffolds .

Table 2: Methanone Functionalization Pathways

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol | Prodrug synthesis |

| Hydrazone formation | NH₂NH₂, EtOH | Thiazole-hydrazone conjugate | Antimicrobial agents |

Multi-Component Reactions

The compound’s hybrid structure enables participation in tandem reactions. For example:

-

Cycloadditions : The thiazole and thiophene rings may engage in [4+2] cycloadditions with dienophiles, forming polycyclic systems .

-

Metal-Mediated Couplings : Pd-catalyzed cross-couplings between the thiophene and aryl halides yield extended π-systems .

Degradation Pathways

Under harsh conditions (e.g., strong acids/bases), the compound undergoes degradation:

-

Thiazole Ring Cleavage : HNO₃ or H₂O₂ oxidizes the thiazole to a carboxylic acid derivative .

-

Thiophene Oxidation : Ozone or peroxides convert thiophene to sulfone or sulfoxide derivatives.

Comparative Reactivity Insights

-

Thiazole vs. Thiophene : Thiazole is more reactive toward electrophiles due to its electron-deficient nature, while thiophene favors electrophilic substitution at the α-position .

-

Pyrrolidine Stability : The steric hindrance from the thiophene substituent slows N-functionalization compared to unsubstituted pyrrolidine .

Scientific Research Applications

Anticancer Properties

Numerous studies have reported the anticancer potential of thiazole derivatives, including those similar to (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone. For instance, thiazole-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) with IC50 values often in the low micromolar range .

Table 1: Cytotoxic Activity of Thiazole Derivatives Against Cancer Cell Lines

Anticonvulsant Effects

Thiazole derivatives have also been investigated for their anticonvulsant properties. For example, certain thiazole-integrated pyrrolidine analogues exhibited promising anticonvulsant activity in animal models, with some compounds achieving significant protection against seizures .

Table 2: Anticonvulsant Activity of Thiazole-Pyrrolidine Compounds

Comparative Studies

Comparative studies assessing the efficacy of thiazole-based compounds against standard chemotherapeutics indicate that certain derivatives possess enhanced activity profiles. For example, a study highlighted a thiazole-pyridine hybrid that outperformed traditional drugs like 5-fluorouracil in breast cancer models .

Mechanism of Action

The mechanism of action of (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

*Estimated based on structural formula.

Key Observations:

- Molecular Weight and Complexity: The target compound (~353 g/mol) is smaller than most analogs, except SB54-0698 (369.44 g/mol). Lower molecular weight may enhance bioavailability compared to bulkier derivatives like compound 7b (538.64 g/mol) .

- Thermal Stability: The high melting point of compound 7b (>300°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via NH₂ groups), whereas the target compound’s melting point is unreported but likely lower due to the absence of polar substituents .

- Functional Groups: Electron-Donating vs. Withdrawing Groups: The target compound’s thiophene and thiazole moieties are electron-rich, contrasting with the electron-withdrawing cyano and fluorine groups in compounds 11a and Example 74. This difference could influence reactivity and binding affinity in biological systems . Heterocyclic Diversity: SB54-0698 incorporates an oxadiazole ring, which may confer rigidity compared to the target’s flexible pyrrolidine-thiophene linkage .

Spectroscopic and Analytical Data

- IR/NMR Trends: Methanone carbonyl stretches in analogs (e.g., 1720 cm⁻¹ in 7b) align with expected values for the target compound.

- Mass Spectrometry: The target’s molecular ion peak would likely appear near m/z 353, distinct from higher-mass analogs like Example 76 (m/z 531) .

Biological Activity

The compound (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole and pyrrolidine moieties are known for their pharmacological potential, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure–activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The compound consists of a thiazole ring attached to a pyrrolidine unit via a methanone linkage. The thiazole moiety is recognized for its ability to interact with biological targets, while the pyrrolidine component can enhance binding affinity and bioactivity. The synthesis typically involves the reaction of 2-phenylthiazole with thiophenyl-pyrrolidine derivatives, employing standard organic synthesis techniques such as condensation reactions.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound were shown to induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.71 | Apoptosis induction |

| Compound B | HT-29 | 0.24 | Tubulin polymerization inhibition |

| Compound C | A549 | 0.51 | Mitochondrial pathway activation |

The structure–activity relationship (SAR) studies indicate that substitutions on the phenyl ring significantly influence potency. For example, electron-withdrawing groups enhance activity against certain cancer types, while hydrophobic moieties are well tolerated at specific positions .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain analogues possess activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | Salmonella typhi | 64 |

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been explored in various animal models. Compounds structurally related to This compound exhibited significant protection against seizures in models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| Compound G | MES | 24.38 |

| Compound H | PTZ | 88.23 |

Case Studies

One notable study involved the synthesis and evaluation of a series of thiazole-pyrrolidine derivatives, which demonstrated promising anticancer activity against multiple cell lines, including MCF-7 and A549. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Another investigation focused on the antimicrobial properties of thiazole derivatives against Candida albicans, revealing that some compounds exhibited MIC values comparable to established antifungals like ketoconazole . This suggests that modifications to the thiazole scaffold can yield effective antifungal agents.

Q & A

Q. What are the standard synthetic routes for preparing (2-Phenylthiazol-4-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone?

The compound is typically synthesized via condensation reactions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under controlled conditions (4–6 hours) yields thiazole-pyrrolidinone hybrids. Alternative routes involve coupling thiophene-substituted pyrrolidine precursors with activated phenylthiazole intermediates using catalysts like polyvinyl pyridine to enhance regioselectivity . Post-synthesis, recrystallization from ethanol or DMF/EtOH mixtures is recommended for purification.

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- X-ray crystallography to resolve stereochemistry and confirm the methanone linkage .

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions on the thiophene, thiazole, and pyrrolidine moieties.

- Mass spectrometry (HRMS/ESI-MS) to validate molecular weight and fragmentation patterns .

- FTIR for identifying carbonyl (C=O) and aromatic C-H stretching vibrations .

Q. What biological screening approaches are used to evaluate its activity?

Initial screening often focuses on antimicrobial or antitumor activity. For example:

- Antibacterial assays (e.g., agar diffusion) against Gram-positive/negative strains.

- Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition studies (e.g., kinase or protease targets) to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Variables to optimize include:

- Catalyst selection : Polyvinyl pyridine enhances reaction rates in ethanol-mediated condensations .

- Solvent systems : Glacial acetic acid improves cyclization efficiency compared to ethanol .

- Temperature control : Reflux at 80–90°C minimizes side products like unreacted hydrazine intermediates .

- Purification protocols : Gradient recrystallization (e.g., DMF/EtOH vs. ethanol alone) reduces co-crystallized impurities .

Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Dynamic NMR experiments : Variable-temperature ¹H NMR can distinguish conformational isomers in pyrrolidine rings .

- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in substituent orientation, particularly for thiophene-thiazole linkages .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments for carbonyl groups, aiding peak assignment .

Q. What strategies address low reproducibility in biological activity across studies?

- Standardized assay protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Metabolic stability testing : Evaluate compound degradation in PBS or simulated gastric fluid to rule out false negatives .

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. How can researchers analyze conflicting data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution to identify barriers to efficacy .

- Metabolite identification : LC-MS/MS can detect active/inactive metabolites that explain discrepancies .

- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values to account for metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.